molecular formula C16H12N6S B256514 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Cat. No. B256514
M. Wt: 320.4 g/mol
InChI Key: XTLVNGQCTLLMAG-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, also known as IKK inhibitor VII, is a potent inhibitor of IκB kinase (IKK) that has been used in scientific research for its potential therapeutic applications. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immune response, cell survival, and cancer development.

Mechanism of Action

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII acts by selectively inhibiting the activity of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which is responsible for the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. By blocking 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione activity, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII prevents the activation of NF-κB and downstream gene expression, leading to the inhibition of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to have potent anti-inflammatory, anti-cancer, and immunomodulatory effects in various preclinical models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII is its high potency and selectivity for 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which allows for precise modulation of NF-κB signaling pathway in vitro and in vivo. However, its low solubility and stability in aqueous solution may limit its application in some experimental settings. In addition, the potential off-target effects of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII on other kinases and signaling pathways should be carefully considered and controlled in experimental design and interpretation.

Future Directions

There are many potential future directions for the research and development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII for clinical use, such as improving its solubility, stability, and bioavailability. Another direction is to explore the therapeutic potential of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In addition, the development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitors with different selectivity profiles and mechanisms of action may provide new insights into the regulation and function of NF-κB signaling pathway.

Synthesis Methods

The synthesis of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII involves the reaction of 3-amino-4-pyridinecarbonitrile, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is purified by recrystallization from ethanol to obtain a white solid with a melting point of 260-262°C.

Scientific Research Applications

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been widely used in scientific research to investigate the role of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione and NF-κB signaling pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking NF-κB activation. It has also been used to study the role of NF-κB in the regulation of inflammation and immune response in various animal models of disease.

properties

Product Name

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H12N6S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12N6S/c23-16-21-20-15(11-4-3-7-17-8-11)22(16)19-10-12-9-18-14-6-2-1-5-13(12)14/h1-10,19H,(H,21,23)/b12-10-

InChI Key

XTLVNGQCTLLMAG-BENRWUELSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\NN3C(=NNC3=S)C4=CN=CC=C4)/C=N2

SMILES

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

Origin of Product

United States

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